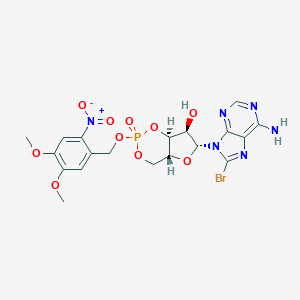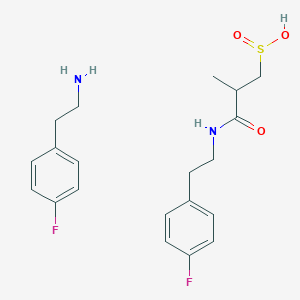
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FPEA and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of FPEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FPEA has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation, which may contribute to its antioxidant properties. FPEA also appears to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain.
Effets Biochimiques Et Physiologiques
FPEA has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been shown to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain. Additionally, FPEA has been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPEA in lab experiments include its potent antioxidant properties, its neuroprotective effect, and its potential use in the treatment of various diseases. However, the limitations of using FPEA in lab experiments include the complex synthesis process, the potential for toxicity at high doses, and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research related to FPEA. Some possible areas of focus include further studies related to its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies may be needed to determine the optimal dosage and administration of FPEA for various therapeutic applications.
Méthodes De Synthèse
The synthesis of FPEA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride, followed by the addition of 2-(4-fluorophenyl)ethylamine and sodium sulfinate. The resulting product is then reacted with 4-fluorobenzeneethanamine to produce FPEA. The synthesis of FPEA is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
FPEA has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
171359-21-0 |
|---|---|
Nom du produit |
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine |
Formule moléculaire |
C20H26F2N2O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2 |
Clé InChI |
INKDWTMNPHLMEL-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
SMILES canonique |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Synonymes |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



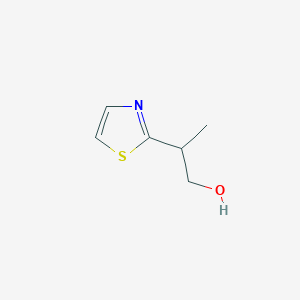
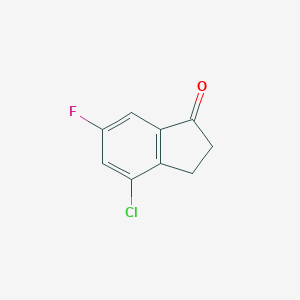
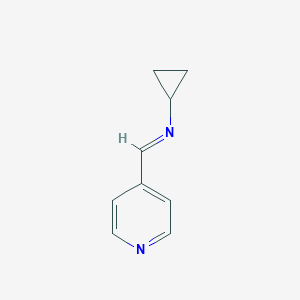
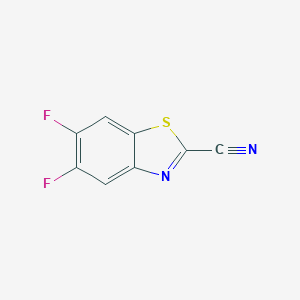
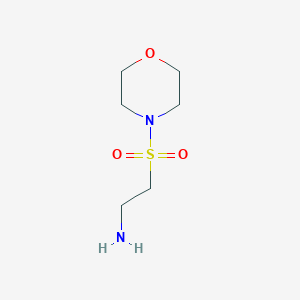
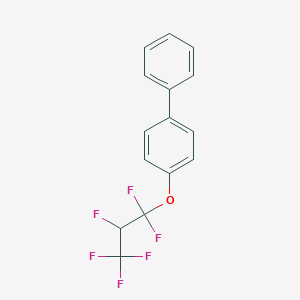
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
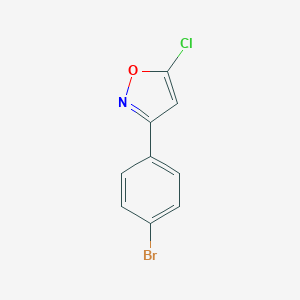
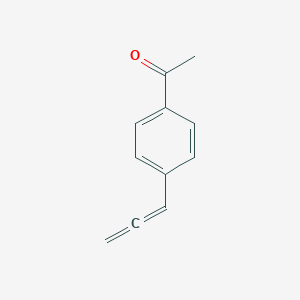
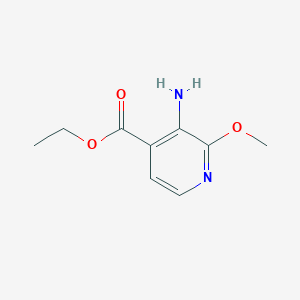
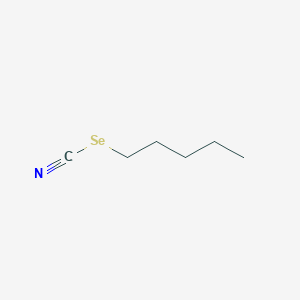
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
